Product packaging for Boc-2,3-DEHYDRO-VAL-OH(Cat. No.:)

Boc-2,3-DEHYDRO-VAL-OH

Cat. No.: B12951977
M. Wt: 215.25 g/mol
InChI Key: JEMSYVNSVNJGNN-UHFFFAOYSA-N
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Description

Significance of α,β-Dehydroamino Acids (ΔAAs) in Peptide Chemistry

The double bond in α,β-dehydroamino acids significantly restricts the rotational freedom around the N–Cα and Cα–CO bonds of the peptide backbone. wjarr.comupc.edu This constraint reduces the conformational flexibility of the peptide chain, often inducing specific secondary structures like β-turns. ias.ac.inmdpi.com The planarity of the dehydroamino acid moiety, resulting from the sp2 hybridization of the α and β carbons, leads to shorter bond lengths and larger bond angles compared to saturated amino acids. nih.govresearchgate.net This stiffening effect can enhance the affinity of a peptide for its receptor by minimizing the entropic cost of binding. rsc.org The presence of the double bond also means the α-carbon is not a chiral center, but it does allow for the existence of Z and E geometric isomers if the β-substituents are different. nih.govrsc.org

α,β-Dehydroamino acids are found in a diverse array of naturally occurring peptides, primarily from microbial sources such as bacteria and fungi, but also from marine invertebrates and higher plants. nih.govrsc.org These dehydropeptides often exhibit a range of biological activities, including antibiotic, antifungal, antitumor, and phytotoxic properties. nih.govresearchgate.net Prominent examples of ΔAAs in natural products include dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). nih.govtandfonline.com The incorporation of these residues is often crucial for the biological function of the parent molecule. nih.govresearchgate.net

Specific Focus on Boc-2,3-DEHYDRO-VAL-OH as a Core Building Block

This compound, an N-terminally protected form of dehydrovaline (ΔVal), serves as a key synthetic intermediate for introducing this bulky and conformationally restricting residue into peptide chains.

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis to temporarily block the α-amino group of an amino acid. americanpeptidesociety.orgcreative-peptides.com This strategy prevents unwanted side reactions during the formation of peptide bonds. iris-biotech.de The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). americanpeptidesociety.orgrsc.org While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses basic conditions for deprotection, has become more prevalent, the Boc strategy remains valuable, particularly for synthesizing certain peptide sequences or when acidic deprotection is preferred. americanpeptidesociety.orgiris-biotech.de

Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
FeatureBoc StrategyFmoc Strategy
N-α-Protection tert-Butyloxycarbonyl (acid-labile)9-Fluorenylmethyloxycarbonyl (base-labile)
Deprotection Reagent Trifluoroacetic acid (TFA)Piperidine (B6355638) in DMF
Side-Chain Protection Benzyl-based groups (removed by strong acid)tert-Butyl-based groups (removed by TFA)
Cleavage from Resin Strong acids (e.g., HF, TFMSA)Trifluoroacetic acid (TFA)
Advantages Less prone to racemization for some sequences. americanpeptidesociety.orgMilder deprotection conditions, compatible with automation. americanpeptidesociety.org
Disadvantages Requires harsh, corrosive acids for final cleavage. iris-biotech.dePotential for side reactions with base-sensitive sequences.

Dehydrovaline (ΔVal) is a bulky α,β-dehydroamino acid containing a tetrasubstituted alkene. nih.gov This high degree of substitution introduces significant steric strain, which further rigidifies the peptide backbone. nih.gov The incorporation of ΔVal into peptides has been shown to enhance their stability against proteolytic degradation. nih.govacs.org This increased stability is attributed to the preference for folded conformations over the more flexible random coil structures that are susceptible to enzymatic cleavage. nih.gov While some dehydroamino acids like dehydrophenylalanine (ΔPhe) and dehydroleucine (B49857) (ΔLeu) are known to stabilize β-turn structures, studies on model peptides containing ΔVal suggest it tends to favor extended conformations. ias.ac.inias.ac.in This highlights that steric factors, in addition to the electronic effects of the double bond, play a crucial role in determining the conformational preferences of dehydropeptides. ias.ac.inias.ac.in

Research Findings on Dehydrovaline-Containing Peptides
Study FocusKey FindingsReference
Proteolytic Stability Insertion of ΔVal into β-hairpin peptides significantly increases their resistance to proteolysis. nih.govacs.org nih.gov, acs.org
Conformational Preference NMR and IR spectroscopy studies on model dipeptides suggest ΔVal promotes an extended conformation rather than a folded β-turn structure. ias.ac.inias.ac.in ias.ac.in, ias.ac.in
Structural Impact A ΔVal-containing β-hairpin was found to be more highly folded than its saturated counterpart, linking stability to a more defined structure. nih.govacs.org nih.gov, acs.org
Synthesis Methods for incorporating ΔVal into peptides include the use of azlactone intermediates or post-incorporation elimination reactions. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B12951977 Boc-2,3-DEHYDRO-VAL-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid

InChI

InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13)

InChI Key

JEMSYVNSVNJGNN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies for Boc 2,3 Dehydro Val Oh and Its Derivatives

Dehydration of β-Hydroxyamino Acid Precursors

A prevalent and effective method for synthesizing α,β-dehydroamino acid derivatives involves the dehydration of β-hydroxyamino acid precursors. This β-elimination reaction is a cornerstone for accessing these valuable building blocks.

Catalyzed β-Elimination Reactions Utilizing Reagents such as DMAP, (Boc)2O, and Tetramethylguanidine

A high-yielding and straightforward procedure for the synthesis of dehydroamino acid derivatives has been developed utilizing a combination of di-tert-butyl dicarbonate (B1257347) ((Boc)2O), 4-(dimethylamino)pyridine (DMAP), and tetramethylguanidine (TMG). researchgate.net This method proceeds via the dehydration of β-hydroxyamino acids. The reaction is typically initiated by treating the N-Boc-protected β-hydroxyamino acid, such as Boc-L-threonine (the precursor to dehydrobutyrine, a close analog of dehydrovaline), with (Boc)2O and a catalytic amount of DMAP. researchgate.netresearchgate.net This step forms an intermediate O-(tert-butyloxycarbonyl) derivative. Subsequent treatment with the base TMG induces the β-elimination of the tert-butyl carbonate group, yielding the corresponding α,β-dehydroamino acid derivative. researchgate.netresearchgate.net

This two-step process can often be carried out as a one-pot procedure, enhancing its efficiency. researchgate.net The method is not only applicable to single amino acid derivatives but has also been successfully extended to the dehydration of dipeptides containing a β-hydroxyamino acid residue, affording dehydrodipeptides in good yields. researchgate.netuminho.pt For instance, dipeptides containing serine or threonine have been effectively dehydrated using this protocol. uminho.pt

Table 1: Reagents for Dehydration of β-Hydroxyamino Acid Precursors

ReagentRoleReference
Di-tert-butyl dicarbonate ((Boc)2O)Activates the hydroxyl group for elimination. researchgate.netresearchgate.net
4-(Dimethylamino)pyridine (DMAP)Catalyst for the acylation of the hydroxyl group. researchgate.netresearchgate.net
Tetramethylguanidine (TMG)Base to induce the β-elimination reaction. researchgate.netresearchgate.net

Stereoselectivity in Dehydration Reactions: Emphasis on Z-Isomer Preference

A significant advantage of the (Boc)2O/DMAP/TMG dehydration method is its stereoselectivity. When applied to β-hydroxyamino acids with a β-methyl group or larger substituents, such as threonine (the precursor to dehydrobutyrine) and β-hydroxyvaline, the reaction predominantly yields the (Z)-isomer. researchgate.netresearchgate.netuminho.pt The (Z)-isomer is often the configuration found in naturally occurring dehydropeptides. uminho.pt The stereochemical outcome is a crucial consideration in the synthesis of biologically active peptides, as the geometry of the double bond significantly influences the peptide's conformation and, consequently, its function. The formation of the (Z)-isomer as the major product simplifies purification and ensures the desired stereochemistry in the final peptide. researchgate.netuminho.pt

Synthesis of Dehydrodipeptides and Oligopeptides Containing Boc-2,3-DEHYDRO-VAL-OH

The incorporation of this compound into peptide chains is essential for studying its impact on peptide structure and activity. Both solution-phase and solid-phase strategies have been employed for this purpose.

Solution-Phase Peptide Coupling Strategies

Solution-phase peptide synthesis (SPPS) offers a versatile approach for constructing dehydropeptides. In this strategy, protected amino acids or peptide fragments are coupled sequentially in a suitable solvent. nih.govekb.eg The coupling of this compound can be achieved using standard peptide coupling reagents.

One common approach involves the activation of the carboxylic acid of the N-protected dehydroamino acid, followed by reaction with the free amine of another amino acid ester or peptide. uminho.pt For example, a protected dehydroamino acid can be coupled with a glycine (B1666218) methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. uminho.pt Another effective coupling reagent is propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient peptide bond formation with minimal racemization. mdpi.com

Alternatively, dehydrodipeptides can be synthesized by first creating a dipeptide containing a β-hydroxyamino acid and then performing the dehydration reaction as the final step. mdpi.com For example, a Boc-protected amino acid can be coupled with a β-hydroxyamino acid methyl ester using standard coupling conditions (e.g., HBTU/TEA). The resulting dipeptide is then subjected to the (Boc)2O/DMAP/TMG dehydration procedure to generate the dehydrodipeptide. mdpi.com

Table 2: Common Coupling Reagents for Solution-Phase Dehydropeptide Synthesis

Coupling ReagentDescriptionReference
Dicyclohexylcarbodiimide (DCC)A classic carbodiimide-based coupling agent. uminho.ptekb.eg
HBTU/HOBtA benzotriazole-based coupling reagent system, often used for its efficiency. mdpi.com
Propylphosphonic Anhydride (T3P®)A green coupling reagent that allows for fast reaction times and easy workup. mdpi.com
PyAOPA phosphonium-based coupling reagent used for challenging couplings. chemrxiv.org

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) provides a more streamlined and automatable method for assembling peptides on a solid support. csbio.com The incorporation of bulky dehydroamino acids like dehydrovaline into peptides via SPPS has been a subject of considerable research. researchgate.netgoogle.com

In a conventional Boc-SPPS workflow, amino acids with their α-amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group are sequentially coupled to a growing peptide chain anchored to a resin support. csbio.comchempep.com The Boc group is removed at each cycle with an acid, typically trifluoroacetic acid (TFA), and the resulting free amine is neutralized before the next coupling step. chempep.com

A key challenge in incorporating dehydroamino acids into SPPS is the potential for side reactions and the difficulty of coupling these sterically hindered residues. One effective strategy involves the use of pre-formed azlactones (oxazolones) of the dehydroamino acid. csbio.comgoogle.com The azlactone, which can be generated from the corresponding N-acyl dehydroamino acid, is highly reactive and couples to the free amine of the resin-bound peptide in a ring-opening reaction. google.com This method has been specifically developed for incorporating bulky dehydroamino acids like dehydrovaline. google.com The use of Alloc-protected azlactones has been noted as a key to the success of this process. researchgate.net

The general cycle for Boc-SPPS involves:

Resin Swelling: The resin is swollen in a suitable solvent like dichloromethane (B109758) (DCM). chempep.com

Boc Deprotection: The Boc group is removed from the resin-bound amino acid using a solution of TFA in DCM (e.g., 50% TFA/DCM). chempep.com

Washing and Neutralization: The resin is washed with DCM and then neutralized with a base such as diisopropylethylamine (DIEA) in DCM. chempep.com

Coupling: The next Boc-protected amino acid (or its activated form, like an azlactone) is added along with a coupling agent to the resin. The reaction is allowed to proceed until completion. csbio.comchempep.com

Washing: The resin is washed thoroughly to remove excess reagents and byproducts. chempep.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF). chempep.com

Microwave-Assisted Solid-Phase Peptide Synthesis with Boc-Amino Acid Nanoparticles

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a technique to accelerate the synthesis of peptides. google.com The application of microwave energy can expedite the deprotection, activation, and coupling steps in peptide synthesis. google.com When combined with the use of Boc-amino acid nanoparticles, this methodology offers an environmentally friendly approach by enabling synthesis in aqueous media, thereby reducing the reliance on hazardous organic solvents. mdpi.comresearchgate.net

While specific studies focusing exclusively on the use of this compound nanoparticles in microwave-assisted SPPS are not extensively detailed in the provided results, the successful application of this method with other Boc-amino acid nanoparticles, including those for bulky and racemization-prone residues like histidine, suggests its potential applicability. mdpi.comnih.gov This technique has been shown to significantly reduce reaction times and improve yields compared to conventional methods. mdpi.comnih.gov

Azlactone Chemistry for the Incorporation of Bulky α,β-Dehydroamino Acids

The incorporation of bulky α,β-dehydroamino acids, such as dehydrovaline (ΔVal), into peptide chains presents a synthetic challenge. google.comchemrxiv.org Azlactone (or oxazolone) chemistry provides a key method for achieving this. google.comnih.gov This strategy involves the formation of an azlactone dipeptide containing the dehydroamino acid, which then undergoes a ring-opening reaction with a resin-bound peptide. google.com

This method has been instrumental in the synthesis of peptides containing sterically hindered residues like dehydrovaline. google.combyu.edu The rigidity imparted by these bulky dehydroamino acids can enhance a peptide's stability against proteolysis and improve its binding affinity to biological targets. google.combyu.edu However, the synthesis of the requisite azlactones and the subsequent coupling reactions can be sluggish and result in moderate to low yields. chemrxiv.orgbyu.edubyu.edu

An alternative approach aims to streamline the process by generating the dehydroamino acid residue after its precursor (a β-hydroxy amino acid) has been incorporated into the peptide chain. nih.gov This avoids the solution-phase preparation of azlactone dipeptides. nih.gov Despite these efforts, the dehydration of β-hydroxy amides to form bulky dehydroamino acids like dehydrovaline within a peptide has proven difficult. nih.gov

Modified Boc Protocols for Direct Peptide Thioester Synthesis

Peptide thioesters are valuable intermediates in protein synthesis and for creating cyclic peptides through methods like native chemical ligation. nih.govnih.gov Traditionally, Boc-SPPS has been used for the direct synthesis of peptide thioesters, but this often requires the use of hazardous anhydrous hydrogen fluoride (B91410) (HF) for cleavage from the resin. nih.gov

To circumvent the need for HF, modified Boc protocols have been developed. nih.govresearchgate.net One such method utilizes a combination of in situ neutralization protocols with a Merrifield hydroxymethyl resin and a cleavage cocktail of trifluoroacetic acid (TFA) and trimethylsilyl (B98337) bromide (TMSBr). nih.govnih.gov This HF-free approach expands the scope of Boc-SPPS to include post-translational modifications that are sensitive to harsher cleavage conditions. nih.gov While the direct synthesis of thioesters containing this compound is not explicitly detailed, these modified protocols offer a viable and safer route for preparing peptide thioesters in general. nih.govresearchgate.net

Another strategy for generating peptide thioesters involves the use of peptide hydrazides as precursors. nii.ac.jp These can be prepared using standard Fmoc-SPPS and then converted to a peptide thioester. nii.ac.jp This method has been successfully applied to the synthesis of complex peptides. nii.ac.jp

Control and Characterization of Stereoisomeric Products

Strategies for Achieving Z/E Isomer Control during Synthesis

The synthesis of α,β-dehydroamino acids can result in the formation of Z and E stereoisomers, and controlling this stereoselectivity is a critical aspect of their synthesis. researchgate.net Different synthetic methods offer varying degrees of stereocontrol.

One effective method for achieving stereoselectivity involves a two-step, one-pot procedure using tert-butyl pyrocarbonate ((Boc)2O) and 4-dimethylaminopyridine (B28879) (DMAP) for the dehydration of β-hydroxyamino acid derivatives. researchgate.netd-nb.info This method, followed by the use of a base like N,N,N-tetramethylguanidine (TMG), has been shown to be stereoselective, yielding only the Z-isomer of the dehydroamino acid. researchgate.netd-nb.info

In the context of peptide synthesis, copper-mediated C-N cross-coupling reactions have been employed to form sterically hindered dehydroamino acids like dehydrovaline. beilstein-journals.org The choice of protecting groups, such as Boc, was found to be crucial for the success of these coupling reactions, allowing for the synthesis of dehydroisoleucine-containing peptides without scrambling of stereochemistry. beilstein-journals.org

Another approach involves the elimination of a suitable precursor after its incorporation into the peptide chain. nih.gov For example, the dehydration of a threonine-containing peptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and copper(I) chloride (CuCl) can efficiently produce Z-dehydroaminobutyric acid. nih.gov However, the generation of dehydrovaline through similar methods can be complicated by the formation of oxazoline (B21484) byproducts. nih.gov

MethodReagentsOutcome
Dehydration of β-hydroxyamino acids(Boc)2O, DMAP, TMGStereoselective formation of the Z-isomer. researchgate.netd-nb.info
Copper-mediated C-N couplingCopper catalyst, specific ligands and baseSynthesis of sterically hindered dehydroamino acids with stereochemical control. beilstein-journals.org
Dehydration within a peptideEDC, CuClEfficient formation of Z-ΔAbu; challenging for ΔVal. nih.gov

Analytical Methods for Stereoisomer Characterization

The characterization of stereoisomeric products is essential to confirm the outcome of a stereoselective synthesis. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between Z and E isomers. The chemical shifts and coupling constants of the vinyl protons and adjacent protons can provide definitive information about the geometry of the double bond. researchgate.net For instance, comparisons of chemical shifts, peak multiplicities, and J values are used to assign the stereochemistry. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify stereoisomers. Chiral stationary phases can be used to resolve enantiomers, while standard reverse-phase HPLC can often separate diastereomers, including Z and E isomers of peptides containing dehydroamino acids. mdpi.comresearchgate.net The absence of extra peaks in an HPLC chromatogram can indicate a high degree of stereoselectivity in the synthesis. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptides. nih.gov While MS itself does not typically provide stereochemical information, it is a crucial tool for verifying the identity of the product. nih.gov

Analytical MethodInformation Provided
NMR Spectroscopy Determination of Z/E isomerism through analysis of chemical shifts and coupling constants. researchgate.net
X-ray Crystallography Unambiguous 3D structure, including stereochemistry and conformation. nih.gov
HPLC Separation and quantification of stereoisomers. mdpi.comresearchgate.net
Mass Spectrometry Confirmation of molecular weight and identity of the product. nih.gov

Integration of Boc 2,3 Dehydro Val Oh into Peptide Architectures

Monomeric Incorporation into Peptide Chains

The direct coupling of the Boc-ΔVal-OH carboxylic acid can also be attempted using various coupling reagents, though with varying degrees of success. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are known to minimize racemization and side reactions, which is a crucial consideration. peptide.com However, the steric bulk of ΔVal often necessitates more forceful conditions or specialized reagents to achieve efficient acylation. byu.edu

Coupling StrategyDescriptionAdvantagesChallenges
Azlactone Method An azlactone intermediate of Boc-ΔVal is synthesized and then opened by the peptide's N-terminal amine. google.comresearchgate.netGenerally effective for bulky residues. google.comRequires pre-synthesis of the azlactone building block. nih.gov
Direct Coupling Standard peptide coupling reagents (e.g., BOP, HBTU) are used to couple the free acid. peptide.comUtilizes a readily available building block.Often results in low yields due to steric hindrance. byu.edubeilstein-journals.org

Sequential Coupling in Oligopeptide Synthesis

The sequential incorporation of multiple dehydrovaline residues, or their placement next to other sterically demanding amino acids, exacerbates the challenges encountered during monomeric incorporation. The steric hindrance increases with each bulky addition, leading to progressively lower coupling efficiencies in stepwise solid-phase peptide synthesis (SPPS). byu.edubeilstein-journals.org

Research into the synthesis of natural products rich in bulky dehydroamino acids, such as yaku'amide A, has highlighted these difficulties. byu.edu Strategies to overcome these hurdles often involve a hybrid approach, combining solid-phase synthesis for peptide fragments with solution-phase condensation of these segments. google.com Another approach is to introduce the dehydrovaline precursor, such as a β-hydroxyvaline, and induce elimination to form the double bond at a later stage, a method explored to streamline the process and avoid sluggish coupling steps. byu.edunih.gov However, dehydrations of β-hydroxyvaline-containing peptides have proven to be challenging, in part due to the significant strain in the resulting tetrasubstituted alkene. nih.gov

Chemo- and Regioselective Considerations in Peptide Coupling Reactions

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, and regioselectivity, the control over the position of bond formation, are paramount in peptide synthesis involving dehydroamino acids. wikipedia.orgnih.gov When coupling Boc-ΔVal-OH, the primary concern is achieving selective amide bond formation without undesirable side reactions. nih.gov

The presence of the electron-withdrawing conjugated carbonyl group makes the β-carbon of the dehydrovaline residue susceptible to nucleophilic attack (a Michael addition). During coupling, if a nucleophilic side chain (like Cysteine) is present and unprotected, it could potentially react with the dehydrovaline moiety. thieme-connect.com

Furthermore, the choice of coupling reagents and reaction conditions is critical to prevent side reactions. For instance, certain carbodiimide (B86325) reagents can lead to the formation of N-acylurea byproducts or dehydration of asparagine and glutamine side chains. peptide.com The synthesis of peptides containing dehydrovaline adjacent to residues like arginine has shown that protecting groups and reaction conditions must be carefully optimized to avoid significantly reduced yields. nih.govuni-hannover.de Studies have shown that using ornithine as a protected precursor for arginine can lead to better outcomes in copper-mediated cross-coupling reactions to form the enamide bond of dehydrovaline. nih.govuni-hannover.deingentaconnect.com

Key Selectivity Considerations:

Michael Addition: The α,β-unsaturated system is a potential site for nucleophilic attack.

Protecting Group Compatibility: Neighboring amino acid side-chain protecting groups can influence reaction yields. nih.gov

Coupling Reagent Byproducts: Selection of reagents is crucial to avoid unwanted modifications to the peptide chain. peptide.com

Compatibility with Orthogonal Protecting Group Strategies (e.g., Boc/Fmoc)

Modern peptide synthesis, especially for complex molecules, relies heavily on orthogonal protecting group strategies. organic-chemistry.orgfiveable.me This involves using multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification at specific sites. organic-chemistry.orgfiveable.meiris-biotech.de The two most common strategies are Boc/Bzl and Fmoc/tBu. nih.goviris-biotech.de

The use of Boc-ΔVal-OH is inherently part of the Boc/Bzl strategy, where the N-terminal Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while side-chain protecting groups (like Bzl) and the resin linkage are cleaved with a strong acid like hydrofluoric acid (HF) at the final step. wikipedia.org

Integrating Boc-ΔVal-OH into a synthesis dominated by the Fmoc/tBu strategy requires careful planning. In this scheme, the N-terminal Fmoc group is removed by a base (typically piperidine), while acid-labile tBu and Trt side-chain groups are removed during the final TFA cleavage. iris-biotech.dewikipedia.org If Boc-ΔVal-OH were used, its Boc group would be stable to the piperidine (B6355638) used for Fmoc removal. However, its removal would require a separate acid treatment step (TFA), which would also cleave the tBu-based side-chain protecting groups and potentially the peptide from the resin, thus breaking the orthogonality. organic-chemistry.orgiris-biotech.de

A more viable approach is to use a dehydrovaline derivative with an Fmoc protecting group, or to use a different, truly orthogonal protecting group for the dehydrovaline residue if specific side-chain modifications are needed. For instance, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, can be used for N-terminal protection in conjunction with Fmoc/tBu or Boc/Bzl strategies to provide an additional level of orthogonality. researchgate.netwikipedia.org The use of Alloc-protected azlactones has been shown to be a successful strategy for incorporating bulky dehydroamino acids in SPPS. researchgate.net

Protecting GroupRemoval ConditionOrthogonal To
Boc (tert-butyloxycarbonyl)Mild Acid (e.g., TFA) wikipedia.orgFmoc, Alloc
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine) wikipedia.orgBoc, tBu, Alloc
Alloc (Allyloxycarbonyl)Pd(0) catalyst wikipedia.orgBoc, Fmoc, tBu
tBu (tert-butyl)Strong Acid (e.g., TFA) iris-biotech.deFmoc, Alloc

In-Peptide Synthesis and Modification of α,β-Dehydrovaline Moieties

An alternative to incorporating a pre-formed Boc-ΔVal-OH building block is to generate the α,β-dehydrovaline residue in situ from a suitable precursor already embedded within the peptide chain. nih.gov This strategy circumvents the often-problematic coupling of sterically hindered dehydroamino acids. byu.edunih.gov

A common approach is the dehydration of a β-hydroxy amino acid precursor, such as β-hydroxyvaline (a threonine analog). nih.gov However, generating the tetrasubstituted double bond of dehydrovaline via dehydration of an internal β-hydroxyvaline residue is challenging and can be complicated by competing side reactions like oxazoline (B21484) formation. nih.gov Reagent systems such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of copper(I) chloride (CuCl) have been investigated for this purpose, but with limited success for bulky residues like dehydrovaline compared to smaller ones like dehydroaminobutyric acid (ΔAbu). nih.gov

Another method involves the oxidative elimination of a selenocysteine (B57510) derivative. This has been effectively used to create dehydroalanine (B155165) residues within peptides and could theoretically be adapted for other dehydroamino acids. thieme-connect.com A more recent approach involves copper-mediated C-N cross-coupling between a peptidic vinyl iodide and an acyl amide to construct the enamide linkage of the dehydroamino acid. beilstein-journals.orgnih.govuni-hannover.de This method has been specifically applied to the synthesis of dehydrovaline-containing peptide fragments, although it required substantial optimization of protecting groups and reaction conditions. nih.govuni-hannover.de

Conformational Studies of Peptides Containing Boc 2,3 Dehydro Val Oh

Spectroscopic Analysis of Peptide Conformation

The three-dimensional structure of peptides is a critical determinant of their function. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been pivotal in elucidating the conformational preferences of peptides incorporating Boc-ΔVal-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For peptides containing Boc-ΔVal-OH, ¹H NMR studies, including the analysis of chemical shifts, temperature coefficients of amide protons, and Nuclear Overhauser Effect (NOE) data, provide detailed insights into their solution-state conformations.

In a study of model dipeptides of the type Boc-X-ΔVal-NHCH₃ (where X = Phe, Val, Ala), conformational investigations using 300 MHz NMR spectroscopy were conducted. ias.ac.in The analysis focused on identifying intramolecularly hydrogen-bonded NH groups and NOE studies. ias.ac.in However, temperature and solvent dependence studies in (CD₃)₂SO and CDCl₃-(CD₃)₂SO mixtures indicated the absence of any intramolecular hydrogen bonding, suggesting that these peptides adopt an extended conformation in solution. ias.ac.in NOE studies also did not show evidence of any discernible secondary structure for these particular dehydrovaline peptides. ias.ac.in This is in contrast to peptides containing other dehydroamino acids like dehydrophenylalanine (ΔPhe) and dehydroleucine (B49857) (ΔLeu), which are known to stabilize β-turn structures. ias.ac.in

ResidueParameterCDCl₃ (δ ppm)(CD₃)₂SO (δ ppm)
AlaδNH5.057.17
ΔValδNH7.8-
NHCH₃δNH6.76-
Table 1: ¹H NMR chemical shifts for NH protons in Boc-Ala-ΔVal-NHCH₃ in different solvents. ias.ac.in The significant change in chemical shifts upon solvent titration indicates solvent exposure of the NH groups.

X-ray Crystallography for Solid-State Structures and Molecular Conformation Determination

For instance, the crystal structure of methyl N-(benzyloxycarbonyl)-α,β-didehydrovalyl-L-tryptophanate revealed specific torsion angles for the dehydrovaline residue. researchgate.net In another study, the peptide Cbz-ΔVal-ΔPhe-Ala-OCH₃ was found to adopt a type I β-turn conformation in the solid state, stabilized by an intramolecular 4→1 hydrogen bond. researchgate.net The backbone torsion angles for the two corner residues of the turn were determined as φ₁ = -53.9(6)°, ψ₁ = -33.0(6)° for ΔVal and φ₂ = -73.7(5)°, ψ₂ = -12.2(6)° for ΔPhe. researchgate.net This demonstrates that, in a suitable sequence context, dehydrovaline can participate in the formation of defined secondary structures.

The table below presents crystallographic data for a dipeptide containing dehydrovaline, highlighting the key torsion angles that define its conformation in the solid state.

PeptideTorsion AngleValue (°)
Methyl N-(benzyloxycarbonyl)-α,β-didehydrovalyl-L-tryptophanateφ(1)-44.2 (3)
ψ(1)135.9 (2)
φ(2)-141.6 (2)
ψ(T/2)168.0 (2)
Table 2: Torsion angles from the crystal structure of a dehydrovaline-containing dipeptide. researchgate.net These values provide a quantitative description of the peptide's backbone conformation.

These solid-state studies provide valuable benchmarks for understanding the intrinsic conformational tendencies of Boc-ΔVal-OH and how it can be utilized in the design of peptides with specific structural features.

Influence on Secondary Structural Motifs in Peptides

The incorporation of Boc-ΔVal-OH into peptide sequences has a profound impact on their propensity to form specific secondary structural motifs, such as β-turns and 3₁₀-helices. Its rigidifying effect can be harnessed to stabilize desired conformations or to introduce specific structural elements like chain reversals.

Induction and Stabilization of β-Turn Conformations

The β-turn is a common secondary structure motif that reverses the direction of the polypeptide chain. It is characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. The planar nature of the dehydrovaline residue can favor the dihedral angles required for β-turn formation.

Studies have shown that while simple dipeptides containing ΔVal may prefer an extended conformation in solution, the incorporation of ΔVal into longer peptide sequences or specific structural contexts can induce and stabilize β-turns. ias.ac.innih.gov For example, X-ray crystallography data has shown that ΔVal can adopt dihedral angles compatible with the (i+1) position of a type II β-turn. ias.ac.in The stabilization of β-turn motifs is an important benefit of incorporating dehydroamino acids into synthetic peptides. researchgate.net In some cases, the presence of a ΔVal residue at the (i+1) position of a β-turn has been shown to enhance the preference for the folded state. mdpi.com

The crystal structure of Cbz-ΔVal-ΔPhe-Ala-OCH₃ demonstrates a type I β-turn, with ΔVal occupying the (i+1) position. researchgate.net The key torsion angles defining this turn are presented in the table below.

ResidueTorsion Angle (φ)Torsion Angle (ψ)
ΔVal (i+1)-53.9(6)°-33.0(6)°
ΔPhe (i+2)-73.7(5)°-12.2(6)°
Table 3: Backbone torsion angles of the corner residues in a type I β-turn induced by a ΔVal-ΔPhe sequence. researchgate.net

This ability to promote β-turn formation makes Boc-ΔVal-OH a valuable tool in peptidomimetic design, where precise control over chain reversal is often desired.

Promotion of 3₁₀-Helical Structures

The 3₁₀-helix is another important secondary structure in peptides, characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue, similar to a β-turn. A series of consecutive β-turns leads to the formation of a 3₁₀-helix. explorationpub.com The conformational constraints imposed by dehydroamino acids, including dehydrovaline, can promote the formation of these helical structures. explorationpub.com

In a systematic study comparing the effects of small (ΔAla), medium-sized (ΔAbu), and bulky (ΔVal) dehydroamino acids on pentapeptide models, it was found that the incorporation of any of these residues at the (i+1) position favored the adoption of a 3₁₀-helical shape. mdpi.comresearchgate.net In contrast, placement at the (i+3) position resulted in a β-sheet-like orientation. mdpi.comresearchgate.net This highlights the critical role of the position of the dehydroamino acid in determining the resulting secondary structure. wiley.comchemrxiv.org

While simple Boc-ΔVal-OH containing dipeptides may not form stable secondary structures in solution, its incorporation into longer sequences or in combination with other helix-promoting residues can lead to the formation of stable 3₁₀-helices. ias.ac.in The rigid nature of the ΔVal residue helps to nucleate and propagate the helical conformation.

Role in Helix Termination and Polypeptide Chain Reversal

In addition to inducing turns and helices, dehydroamino acids can also play a role in terminating helical structures and facilitating polypeptide chain reversal. The specific conformational preferences of these residues can disrupt the regular hydrogen-bonding pattern of a helix, leading to its termination.

While specific studies focusing solely on Boc-ΔVal-OH as a helix terminator are limited, research on peptides containing other dehydro-residues provides insights into this potential role. For example, a π-turn conformation, which is often found at the C-terminus of helices and acts as a "helix termination signal," has been observed in peptides containing dehydro-residues. nih.gov The introduction of a dehydroamino acid can induce the necessary conformational changes to cap a helix and initiate a chain reversal. nih.gov The ability of dehydro-residues to adopt conformations outside of the typical helical regions of the Ramachandran plot makes them suitable candidates for this structural role.

Theoretical and Computational Approaches to Conformational Analysis

Theoretical and computational methods are indispensable tools for dissecting the conformational landscape of peptides containing Boc-2,3-dehydro-Val-OH. These in silico approaches provide a molecular-level understanding of the structural propensities, energetic profiles, and electronic characteristics that govern the behavior of these modified peptides. By simulating molecular motion and calculating energetic stabilities, researchers can explore the vast conformational space and identify low-energy, stable structures that are likely to be populated. This section details the primary computational strategies employed in the conformational analysis of dehydrovaline-containing peptides.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational flexibility and dynamics of peptides. nih.gov These methods rely on classical mechanics and a defined set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

Molecular mechanics focuses on finding the minimum energy conformations of a molecule, essentially providing a static picture of stable structures. Molecular dynamics, on the other hand, simulates the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a dynamic view of the conformational landscape, revealing not only stable conformations but also the transitions between them.

For peptides containing non-standard amino acids like this compound, specialized or modified force fields are often necessary. Standard force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) can be adapted to accurately model the unique geometric and electronic properties of the α,β-double bond in the dehydrovaline residue. byu.eduresearchgate.net The parameterization process is crucial for obtaining reliable simulation results and involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data. byu.edu

MD simulations of dehydrovaline-containing peptides can reveal how the planar nature of the Cα=Cβ double bond restricts the backbone's rotational freedom, often leading to more rigid and predictable secondary structures like β-turns. researchgate.net These simulations can be performed in various environments, from in vacuo to explicit solvent models, to mimic physiological conditions more closely. mpg.deresearchgate.net The analysis of MD trajectories can yield valuable information on root-mean-square deviation (RMSD) to assess structural stability, hydrogen bonding patterns, and the population of different conformational states.

Table 1: Key Parameters and Findings from Molecular Dynamics Simulations of Dehydrovaline Peptides

Simulation Aspect Description Relevance to Conformational Analysis
Force Field A set of potential energy functions and parameters used to describe the interactions between atoms in the system (e.g., CHARMM, AMBER). byu.eduresearchgate.net The accuracy of the force field is paramount for realistically modeling the conformational behavior of the peptide.
Solvent Model The representation of the solvent environment, which can be implicit (a continuum model) or explicit (individual solvent molecules). mpg.de The solvent can significantly influence peptide conformation through hydrogen bonding and dielectric effects.
Simulation Time The duration of the molecular dynamics simulation, typically ranging from nanoseconds to microseconds. Longer simulation times allow for more extensive sampling of the conformational space, increasing the likelihood of observing rare conformational transitions.
Conformational Sampling The exploration of different possible three-dimensional arrangements of the peptide chain. The introduction of the dehydrovaline residue is hypothesized to rigidify the peptide backbone, reducing the number of accessible conformations. researchgate.net
Structural Analysis Post-simulation analysis of trajectories to determine properties like RMSD, secondary structure elements (e.g., β-turns), and radial distribution functions. researchgate.net Provides quantitative measures of structural stability and the prevalence of specific conformations.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Energetics

Quantum chemical (QC) calculations offer a more rigorous, first-principles approach to studying molecular systems. Unlike molecular mechanics, QC methods solve the Schrödinger equation (or its approximations) to describe the electronic structure of a molecule. This allows for a highly accurate determination of molecular geometries, conformational energies, and electronic properties without the need for empirical parameterization.

The two main families of QC methods used for peptide analysis are ab initio and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based entirely on theoretical principles. researchgate.net DFT, a widely used alternative, calculates the electronic structure based on the electron density, which is computationally less demanding than solving for the full many-electron wavefunction, without significant loss of accuracy. byu.edu Hybrid functionals, such as B3LYP, are particularly popular for peptide studies. researchgate.netresearchgate.net

For peptides with this compound, QC calculations are invaluable for:

Determining Accurate Geometries: Optimizing the geometry of the dehydrovaline residue and its local environment to a high level of accuracy.

Calculating Relative Conformational Energies: Computing the relative energies of different conformers (e.g., various types of β-turns or extended structures) to identify the most stable ones. researchgate.net

Mapping Potential Energy Surfaces: Calculating the energy of the molecule as a function of specific dihedral angles (φ, ψ), which reveals the allowed and disallowed regions of conformational space. researchgate.net

Investigating Electronic Effects: Analyzing the influence of the Cα=Cβ double bond on the peptide backbone's electronic structure, including charge distribution and conjugation effects.

Often, a combined approach is used where molecular dynamics explores a wide range of conformations, and then promising low-energy structures are selected for more accurate refinement and energy calculations using DFT or other QC methods. researchgate.net This tiered approach, sometimes referred to as QM/MM (Quantum Mechanics/Molecular Mechanics), balances computational cost with accuracy.

Table 2: Representative Data from Quantum Chemical Calculations on Dehydrovaline Derivatives

Calculation Type Basis Set Method Finding Reference
Geometry Optimization and Energy Calculation 6-311++G(d,p) DFT (B3LYP) Calculation of φ, ψ potential energy surfaces and identification of low-energy conformers for Ac-ΔVal-NHMe. researchgate.net researchgate.net
Charge Calculation Not Specified DFT Determination of partial atomic charges for the dehydrovaline residue to be used in molecular mechanics force fields. byu.edu byu.edu
Conformational Energy Calculation 3-21G, 6-31G* Ab Initio (HF, MP2) Examination of conformer patterns determined by conjugation and steric effects in dehydroamino acid-containing diamides. researchgate.net researchgate.net
Hybrid QM/MM Calculations d95(d,p), 6-311g(d,p) ONIOM (DFT:MM) Refinement of molecular mechanically optimized structures of complex peptides containing dehydroamino acids to predict final 3D conformations. researchgate.net researchgate.net

Role of Boc 2,3 Dehydro Val Oh in Peptide Design and Functional Modulation

Design of Peptidomimetics and Conformationally Constrained Peptides

The introduction of a Boc-2,3-dehydro-val-OH moiety into a peptide sequence significantly restricts the conformational freedom of the backbone. ias.ac.in This is attributed to the steric hindrance imposed by the Cα=Cβ double bond, which limits the available dihedral angles (φ and ψ) of the amino acid residue. ias.ac.in Unlike its saturated counterpart, valine, dehydrovaline does not favor the formation of specific folded structures like β-turns in model peptides. ias.ac.in Instead, spectroscopic evidence from studies on dehydrovaline-containing model peptides, such as Boc-X-ΔVal-NHCH3 (where X is another amino acid), suggests a preference for fully extended conformations in solution. ias.ac.in

The conformational preferences of dehydroamino acids are influenced by the steric factors of their β-substituents. ias.ac.in While dehydrophenylalanine (ΔPhe) and dehydroleucine (B49857) (ΔLeu) tend to induce β-turn structures, dehydrovaline's conformational behavior is distinct. ias.ac.in This characteristic makes this compound a valuable tool for designing peptides with specific, and often more rigid, three-dimensional structures. Such conformationally constrained peptides are crucial for developing peptidomimetics with enhanced biological activity and selectivity, as they can present a more defined pharmacophore to their biological targets.

A study on the crystal structure of acetyl-L-prolyl-α,β-dehydrovaline methylamide (Ac-Pro-ΔVal-NHCH3) revealed that the peptide adopts a β-bend conformation that is intermediate between a type I and type III bend. nih.gov This conformation is stabilized by an intramolecular hydrogen bond. nih.gov This finding highlights the influence of the dehydrovaline residue on dictating specific secondary structural elements within a peptide. nih.gov

Table 1: Conformational Effects of Dehydrovaline in Model Peptides

Model Peptide SequenceObserved ConformationMethod of Analysis
Boc-X-ΔVal-NHCH3Fully extendedNMR and IR spectroscopy
Ac-Pro-ΔVal-NHCH3β-bend (between type I and type III)X-ray crystallography

Impact on Peptide Stability and Resistance to Proteolytic Degradation

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of dehydroamino acids, including dehydrovaline, has been shown to enhance peptide stability. The rigidity conferred by the Cα=Cβ double bond can make the peptide backbone less accessible to the active sites of proteolytic enzymes. nih.gov

In a study comparing the proteolytic stability of peptides containing dehydroalanine (B155165) (ΔAla), Z-dehydro-α-aminobutyric acid (Z-ΔAbu), and dehydrovaline (ΔVal), it was found that both Z-ΔAbu and ΔVal significantly increased the resistance of the peptides to degradation by Pronase when incorporated at a specific position. nih.gov In contrast, peptides containing ΔAla were rapidly degraded. nih.gov This suggests that the bulkier side chains of dehydrovaline and Z-dehydro-α-aminobutyric acid provide a greater steric shield against proteolysis. nih.gov

Furthermore, the reactivity of the double bond in dehydroamino acids towards biological nucleophiles is a consideration for their in vivo stability. While ΔAla-containing peptides were found to be reactive towards the thiol-containing molecule cysteamine, peptides with Z-ΔAbu and ΔVal were inert even at elevated temperatures. nih.gov This inertness suggests that dehydrovaline can be incorporated into bioactive peptides without significant risk of degradation through conjugate addition in a biological environment. nih.gov

Table 2: Proteolytic Stability of Dehydroamino Acid-Containing Peptides

Dehydroamino AcidRelative Stability to PronaseReactivity with Cysteamine
Dehydroalanine (ΔAla)LowReactive at room temperature
Z-Dehydro-α-aminobutyric acid (Z-ΔAbu)HighInert up to 100 °C
Dehydrovaline (ΔVal)HighInert up to 100 °C

Modulation of Protein-Protein Interaction Interfaces

Application in Structure-Activity Relationship (SAR) Studies for Bioactive Peptides

There is limited direct evidence in the reviewed literature specifically detailing the application of this compound in comprehensive structure-activity relationship (SAR) studies of bioactive peptides. The general strategy of using unnatural amino acids to probe the structural requirements for biological activity is a cornerstone of medicinal chemistry. The unique conformational constraints imposed by dehydrovaline make it a potentially useful tool for such studies. By systematically replacing native amino acid residues with dehydrovaline, researchers could elucidate the importance of backbone flexibility and side-chain orientation for a peptide's bioactivity. This can guide the design of more potent and stable peptide-based therapeutics.

Contribution to the Biosynthesis and Structural Elucidation of Complex Natural Products

Dehydroamino acids are constituents of a variety of naturally occurring peptides, many of which exhibit significant biological activities. nih.govresearchgate.net The first report of a dehydrovaline residue in a natural product was in lasiodine A, a linear tetrapeptide isolated from the leaves of the plant Lasiodiscus marmoratus. researchgate.net

More recently, dehydrovaline has been identified as a component of the antibiotic myxovalargin, a secondary metabolite produced by the bacterium Myxococcus fulvus. nih.govbeilstein-journals.org The synthesis of peptide fragments of myxovalargin containing dehydrovaline has been a subject of research, highlighting the challenges and strategies for incorporating this sterically hindered dehydroamino acid into complex peptide chains. nih.govbeilstein-journals.org These synthetic efforts are crucial for confirming the structure of natural products and for providing access to sufficient quantities for biological evaluation. The development of synthetic methodologies, such as copper-mediated C-N cross-coupling, has been instrumental in the preparation of dehydrovaline-containing peptides. nih.govbeilstein-journals.org

Development of β-Sheet Breakers for Research in Protein Aggregation and Amyloidogenesis

The aggregation of proteins into β-sheet-rich structures is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govmdpi.com One therapeutic strategy is the use of "β-sheet breaker" peptides, which are designed to interfere with the aggregation process. nih.govnih.gov The conformational rigidity of dehydroamino acids makes them attractive candidates for incorporation into such peptides. digitellinc.com

Research has explored the use of dehydrovaline, among other dehydroamino acids, in a highly aggregative hexapeptide sequence to evaluate its potential as a β-sheet breaker. byu.edu The rationale is that the steric constraints imposed by the dehydrovaline residue can disrupt the hydrogen bonding patterns required for β-sheet formation and extension. digitellinc.com A study aimed to incorporate dehydrovaline into the PHF6 (VQIVYK) domain of the tau protein, which is critical for its aggregation, with the hypothesis that this modification would decrease aggregate formation. digitellinc.com This line of research could pave the way for new therapeutic approaches to combat protein aggregation diseases. digitellinc.com Furthermore, dehydroamino acids have been discovered in protein aggregates from Alzheimer's disease patients, suggesting a potential role in the pathology of the disease. nih.govnih.gov

Influence on Supramolecular Assembly and Nanostructure Formation of Peptides

While there is a growing body of research on the self-assembly of peptides containing dehydroamino acids into various nanostructures, specific studies focusing on the influence of this compound are limited in the reviewed literature. Peptides containing contiguous dehydroamino acid residues have been investigated in the field of foldamers, which are self-assembling supermolecules that can mimic the structures of biomacromolecules. rsc.org The planarity and conformational rigidity of dehydroamino acids can drive the formation of well-ordered supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The specific stereochemistry and side-chain bulk of dehydrovaline would be expected to influence the morphology and properties of the resulting nanostructures, but detailed investigations into this are not widely reported.

Advanced Applications and Future Research Directions

Development of Novel Synthetic Methodologies for α,β-Dehydrovaline-Containing Peptides

The synthesis of peptides containing α,β-dehydrovaline (ΔVal) presents unique challenges due to the steric hindrance of the β,β-disubstituted dehydroamino acid. Traditional methods often involve cumbersome protection and deprotection steps. byu.edu Consequently, research has focused on developing more streamlined and efficient synthetic protocols.

One promising strategy involves generating the α,β-double bond after the precursor amino acid has been incorporated into the peptide chain. nih.gov This "post-peptidyl modification" approach avoids the need to handle potentially unstable dehydroamino acid building blocks directly. Methods explored for the in-situ generation of the dehydrovaline residue include:

Dehydration of β-hydroxyvaline (β-OHVal) derivatives: This approach utilizes dehydrating agents to eliminate water from a β-OHVal residue already present within the peptide backbone. However, a significant challenge with this method is the competitive formation of oxazoline (B21484) byproducts, which can reduce the yield of the desired dehydrovaline-containing peptide. nih.gov

Elimination from S-alkylated penicillamine (B1679230) derivatives: Penicillamine, with its thiol group, can be alkylated and subsequently subjected to elimination reactions to form the dehydrovaline structure. DBU-triggered eliminations of sulfonium (B1226848) ions derived from penicillamine have shown promise, though, like the dehydration method, can be complicated by side reactions. nih.gov

Copper-mediated C-N cross-coupling: A more recent and powerful approach involves the copper-mediated cross-coupling of an acyl amide with a peptidic vinyl iodide. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of dehydrovaline and dehydroisoleucine-containing peptide fragments. beilstein-journals.orgnih.gov The efficiency of this reaction is highly dependent on the choice of protecting groups and reaction conditions, with Boc and Teoc protections yielding favorable results. beilstein-journals.org

A comparative summary of these methodologies is presented in Table 1.

MethodologyPrecursor ResidueKey Reagents/ConditionsAdvantagesChallenges
Dehydrationβ-hydroxyvalineDAST, PyridineIn-situ formationOxazoline byproduct formation nih.gov
Sulfonium EliminationPenicillamineDBUIn-situ formationPotential for side reactions nih.gov
C-N Cross-CouplingVinyl iodideCopper(I) iodide, K₂CO₃Direct formation of peptide bondSensitivity to protecting groups beilstein-journals.orgnih.gov

Further research is directed towards optimizing these methods to improve yields, minimize side reactions, and enhance their applicability in solid-phase peptide synthesis (SPPS), which would significantly accelerate the production of complex dehydrovaline-containing peptides.

Exploration of Biocatalytic and Chemoenzymatic Approaches for Stereoselective Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions. While specific enzymatic routes for the direct synthesis of Boc-2,3-dehydro-val-OH are still under exploration, the broader field of biocatalytic and chemoenzymatic synthesis provides a strong foundation for future developments.

Enzymes such as lipases, ketoreductases, and aldolases are well-established for the stereoselective synthesis of chiral building blocks, including non-canonical amino acids. nih.govmdpi.com For instance, lipase-catalyzed enantioselective hydrolysis has been employed to resolve racemic mixtures of hydroxy-substituted β-amino esters, which are precursors to various chiral compounds. nih.gov Similarly, ketoreductases are utilized for the stereospecific reduction of keto acids to their corresponding hydroxy acids, key intermediates in many pharmaceutical syntheses. mdpi.com

A potential chemoenzymatic strategy for this compound could involve the enzymatic resolution of a suitable precursor, such as a β-hydroxyvaline derivative, followed by a chemical elimination step to introduce the double bond. This approach would combine the high stereoselectivity of the biocatalyst with the efficiency of chemical transformations.

Future research in this area will likely focus on:

Screening for novel enzymes (e.g., from metagenomic libraries) with activity towards dehydroamino acid precursors. nih.gov

Enzyme engineering to enhance the stability, activity, and substrate specificity of existing biocatalysts.

The development of one-pot, multi-enzyme cascade reactions to streamline the synthesis from simple starting materials. nih.gov

Advanced Spectroscopic and Spectrometric Techniques for Detailed Structural and Conformational Elucidation

The incorporation of a dehydrovaline residue significantly impacts the conformational properties of a peptide. ias.ac.in The sp² hybridization of the α- and β-carbons introduces a planar constraint, which can favor specific secondary structures. Advanced spectroscopic and spectrometric techniques are crucial for elucidating these structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (e.g., 300 MHz and higher) is a cornerstone for studying the solution conformation of dehydrovaline-containing peptides. ias.ac.in Key NMR experiments and their applications are summarized in Table 2.

NMR TechniqueInformation GainedFindings for Dehydrovaline Peptides
Temperature and Solvent TitrationIdentification of intramolecularly hydrogen-bonded NH groupsDehydrovaline does not typically stabilize intramolecularly hydrogen-bonded conformations, suggesting an extended structure in solution. ias.ac.in
Nuclear Overhauser Effect (NOE) SpectroscopyProximity of protons, determination of secondary structureNOE studies have ruled out the existence of discernible secondary structures like β-turns in simple dehydrovaline dipeptides. ias.ac.in
2D-TOCSYIdentification of spin systems and residue assignmentEssential for assigning complex spectra of larger peptides.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) has revealed that peptides containing dehydroamino acids, such as dehydroalanine (B155165), exhibit unique fragmentation patterns. nih.gov Specifically, there is an enhanced cleavage of the N-Cα bond of the dehydro residue, leading to the formation of c- and z-type fragment ions. nih.gov This characteristic fragmentation can be a powerful tool for identifying and locating dehydrovaline residues within a peptide sequence.

Future directions in this area involve the application of more advanced techniques like solid-state NMR to study the conformation in a non-solution environment and advanced MS techniques to probe gas-phase structures and fragmentation mechanisms in greater detail.

Computational Design and Predictive Modeling of Peptide Conformation and Biological Function

Computational methods are increasingly integral to peptide science, enabling the prediction of structure and function and guiding the design of novel molecules. For dehydrovaline-containing peptides, computational studies have provided valuable insights into their conformational preferences.

Theoretical analyses using ab initio and Density Functional Theory (DFT) methods have been employed to map the potential energy surfaces of dehydrovaline derivatives. researchgate.net These studies have shown that the dehydrovaline residue has a restricted conformational space, with a strong preference for specific dihedral angles (φ, ψ). researchgate.net For example, Ac-ΔVal-NMe₂ was found to adopt angles (φ ≈ -50°, ψ ≈ |130°|) that correspond well to the (i+1) position of a type II/VIa β-turn, suggesting its potential as a β-turn inducer in specific contexts. researchgate.net

However, experimental NMR studies on simple linear peptides suggest that dehydrovaline, unlike dehydrophenylalanine, does not inherently stabilize β-turn structures and instead favors an extended conformation. ias.ac.in This highlights the critical role of steric factors in determining the conformational properties of dehydropeptides. ias.ac.in The interplay between the electronic effects of the double bond and the steric bulk of the valine side chain is a key area of investigation.

Predictive modeling can be used to:

Simulate the conformational landscape of larger, more complex dehydrovaline-containing peptides.

Design peptides with specific secondary structures by strategically placing dehydrovaline residues.

Model the interaction of these peptides with biological targets, such as enzyme active sites, to predict binding affinity and biological activity. byu.edu

The synergy between computational modeling and experimental validation is essential for advancing our understanding and harnessing the full potential of dehydrovaline in peptide design.

Integration into Advanced Bioconjugates and Functional Materials

The unique chemical properties of the α,β-double bond in dehydroamino acids make them attractive building blocks for the development of advanced bioconjugates and functional materials. The electrophilic nature of the double bond allows for facile modification through Michael addition reactions with various nucleophiles, such as thiols and amines. researchgate.netnsf.gov

While much of the research in this area has focused on the less sterically hindered dehydroalanine, the principles can be extended to dehydrovaline. nsf.gov The incorporation of dehydrovaline into polypeptides can lead to materials with novel properties:

Functional Polypeptides: Dehydrovaline residues can serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of drugs, imaging agents, or other functional molecules. nsf.gov This approach enables the creation of tailored biopolymers for specific applications in drug delivery and diagnostics.

Stimuli-Responsive Materials: The reactivity of the dehydrovaline side chain could be exploited to create materials that respond to changes in their environment, such as pH or the presence of specific biomolecules.

Bioconjugation: this compound can be incorporated into peptides that are subsequently conjugated to larger molecules like proteins or nanoparticles. This can be used to enhance the stability, targeting, or therapeutic efficacy of the conjugate. bubblelife.com

Future research will likely explore the synthesis of homopolymers and block copolymers of dehydrovaline and investigate their self-assembly properties and potential applications in nanotechnology and biomaterials science. nsf.gov

Mechanistic Insights into Dehydroamino Acid-Mediated Biological Processes

The incorporation of dehydroamino acids into peptides can profoundly influence their biological activity. This is often due to a combination of conformational restriction and the inherent reactivity of the unsaturated side chain.

Enzyme Inhibition: A key biological role for dehydroamino acid-containing peptides is as enzyme inhibitors. The planar, sp²-hybridized α-carbon of the dehydro residue can act as a transition-state analogue, mimicking the geometry of a carbanionic intermediate formed during an enzymatic reaction. nih.gov

Peptide Epimerase Inhibition: A dehydroalanine-containing peptide was found to be a potent inhibitor of a peptide epimerase from spider venom, with an IC₅₀ of 0.5 µM. nih.gov The inhibition is attributed to the dehydroalanine residue mimicking the planar intermediate of the epimerization reaction. nih.gov

Tripeptidyl Peptidase II Inhibition: Replacing a serine residue with dehydroalanine in a peptide substrate for tripeptidyl peptidase II resulted in a 45-fold increase in inhibitory potency, yielding a competitive inhibitor with a Ki of 0.02 µM. nih.gov

These findings suggest that dehydrovaline-containing peptides could be designed as potent and specific inhibitors for a range of enzymes, particularly those that proceed through planar transition states.

Proteolytic Stability: The conformational constraints imposed by dehydroamino acids can increase a peptide's resistance to proteolytic degradation. nih.gov Peptides containing dehydrovaline have been shown to be more stable against degradation by pronase compared to their saturated counterparts, particularly when the dehydrovaline residue is not at the N-terminus. nih.gov This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Understanding the precise molecular mechanisms by which dehydrovaline influences peptide-protein interactions and enzymatic processes is a key area for future investigation. This knowledge will be instrumental in the rational design of novel bioactive peptides with therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.